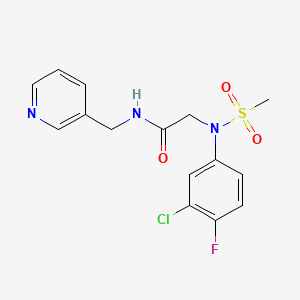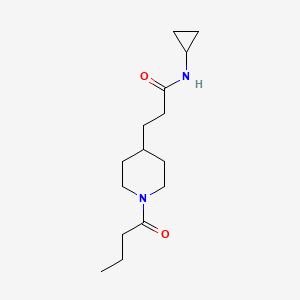![molecular formula C21H27NO2S B4971188 N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4971188.png)
N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide, also known as ML239, is a small molecule that has gained attention in the scientific community for its potential therapeutic applications. This compound was first synthesized in 2011 by researchers at the University of Michigan, and since then, it has been the subject of numerous studies aimed at understanding its mechanism of action and potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide is not fully understood, but it is thought to involve the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a key role in the folding and stabilization of many other proteins, including those involved in cancer cell growth and neurodegenerative disease. By inhibiting HSP90, this compound may prevent the growth and survival of cancer cells and protect neurons from damage.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from damage, and the reduction of inflammation. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that prevent cancer cells from dividing and cause them to die. In neurons, this compound has been shown to protect against oxidative stress and reduce the accumulation of toxic proteins, which are mechanisms that contribute to neurodegenerative diseases. In inflammatory cells, this compound has been shown to reduce the production of inflammatory cytokines and chemokines, which are molecules that contribute to inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide for lab experiments is that it is a small molecule that can easily be synthesized and modified to improve its properties. Another advantage is that it has been shown to have potential therapeutic applications in several areas, which makes it a promising candidate for further study. One limitation of this compound for lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types and in different disease models.
Orientations Futures
There are several future directions for research on N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide, including the following:
1. Further investigation of its mechanism of action and its effects on different cell types and in different disease models.
2. Development of more potent and selective analogs of this compound that can be used as therapeutic agents.
3. Investigation of the potential of this compound as a combination therapy with other drugs for cancer and neurodegenerative diseases.
4. Investigation of the potential of this compound as a tool for studying the role of HSP90 in disease.
5. Investigation of the potential of this compound as a diagnostic tool for cancer and neurodegenerative diseases.
In conclusion, this compound is a small molecule that has potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation. Its mechanism of action involves the inhibition of HSP90, and it has been shown to have several biochemical and physiological effects. While there are still limitations to its use in lab experiments, there are several future directions for research that could lead to the development of more effective therapies for these diseases.
Méthodes De Synthèse
The synthesis of N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide involves several steps, including the reaction of 4-methylbenzenethiol with 4-bromo-1-butanol to form 4-(4-methylphenylthio)butan-1-ol. This intermediate is then reacted with 3-chloropropyl isopropyl ether to form N-(3-isopropoxypropyl)-4-(4-methylphenylthio)butanamide, which is then converted to the final product, this compound, through a series of reactions involving acetic anhydride and sodium hydride.
Applications De Recherche Scientifique
N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide has been shown to have potential therapeutic applications in a variety of areas, including cancer, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In neurodegenerative disease research, this compound has been shown to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease. In inflammation research, this compound has been shown to reduce inflammation in animal models of inflammatory bowel disease.
Propriétés
IUPAC Name |
4-[(4-methylphenyl)sulfanylmethyl]-N-(3-propan-2-yloxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2S/c1-16(2)24-14-4-13-22-21(23)19-9-7-18(8-10-19)15-25-20-11-5-17(3)6-12-20/h5-12,16H,4,13-15H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVNJEXDZIETGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NCCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4971107.png)
![methyl 2-({N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4971110.png)
![1-[(10-chloro-9-anthryl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4971111.png)
![N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B4971117.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B4971122.png)
![2-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4971127.png)
![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B4971133.png)


![methyl 4-{[4-(3-{[2-(dimethylamino)ethyl]amino}-3-oxopropyl)-1-piperidinyl]methyl}benzoate](/img/structure/B4971152.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(3,5-dimethoxybenzoyl)-4-piperidinecarboxamide](/img/structure/B4971191.png)
![isopropyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4971198.png)